molecular formula C16H20N6O2 B11275509 Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11275509
M. Wt: 328.37 g/mol
InChI Key: RYNXBQYOPQOLCQ-UHFFFAOYSA-N
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Description

PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the tetrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a tetrazole and pyrimidine ring system. The presence of a pentyl ester group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing catalysts such as

NNN

-methylmorpholine or other bases to facilitate the formation of the tetrazolo[1,5-a]pyrimidine core .

Chemical Reactions Analysis

PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as DNA. Studies have shown that it can bind to the grooves of DNA, potentially interfering with DNA replication and transcription processes . This binding is facilitated by the compound’s planar structure, which allows it to intercalate between DNA bases.

Comparison with Similar Compounds

Similar compounds to PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolo[1,5-a]pyrimidine derivatives such as:

  • Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl-5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the pentyl ester group in PENTYL 5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE adds to its uniqueness, potentially enhancing its lipophilicity and biological activity.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

pentyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H20N6O2/c1-3-4-5-9-24-15(23)13-11(2)18-16-19-20-21-22(16)14(13)12-7-6-8-17-10-12/h6-8,10,14H,3-5,9H2,1-2H3,(H,18,19,21)

InChI Key

RYNXBQYOPQOLCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CN=CC=C3)C

Origin of Product

United States

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